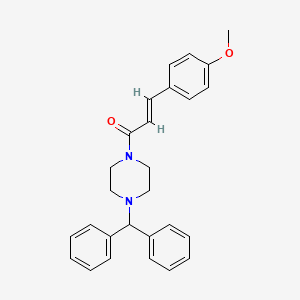
1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylmethanol, 4-methoxybenzaldehyde, and piperazine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between diphenylmethanol and 4-methoxybenzaldehyde.
Acryloylation: The intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Piperazine Coupling: Finally, the acryloylated intermediate is coupled with piperazine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Signaling pathways that are affected by the compound, leading to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Diphenylmethyl)-4-(3-(4-hydroxyphenyl)acryloyl)piperazine
- 1-(Diphenylmethyl)-4-(3-(4-chlorophenyl)acryloyl)piperazine
- 1-(Diphenylmethyl)-4-(3-(4-nitrophenyl)acryloyl)piperazine
Uniqueness
1-(Diphenylmethyl)-4-(3-(4-(methyloxy)phenyl)acryloyl)piperazine is unique due to the presence of the methyloxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C27H28N2O2 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H28N2O2/c1-31-25-15-12-22(13-16-25)14-17-26(30)28-18-20-29(21-19-28)27(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-17,27H,18-21H2,1H3/b17-14+ |
InChI-Schlüssel |
XMUODDWWDMCQAL-SAPNQHFASA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


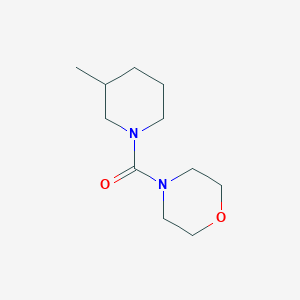

![6-[(4-benzylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14961359.png)
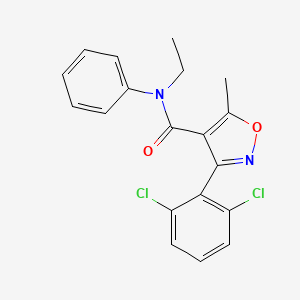

![N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961394.png)
![N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14961402.png)

![Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961416.png)
![2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B14961417.png)
![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961428.png)
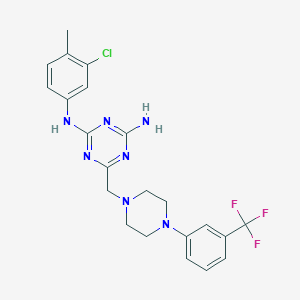
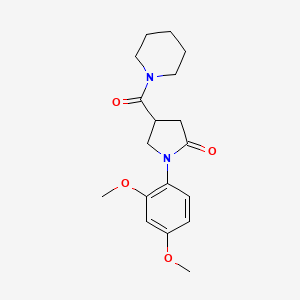
![N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961439.png)
